molecular formula C7H7BrO3S B6590363 Methyl 4-bromo-5-methoxythiophene-2-carboxylate CAS No. 1047630-22-7

Methyl 4-bromo-5-methoxythiophene-2-carboxylate

Cat. No.: B6590363
CAS No.: 1047630-22-7
M. Wt: 251.10 g/mol
InChI Key: VFOLKSVJLPJEAA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methoxythiophene-2-carboxylate (CAS 1047630-22-7) is a brominated thiophene derivative with the molecular formula C₇H₇BrO₃S and a molecular weight of 251.10 g/mol. Its structure features a thiophene ring substituted with a bromine atom at position 4, a methoxy group at position 5, and a methyl ester at position 2. This compound is primarily used in pharmaceutical and materials research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine substituent . It is stored at 2–8°C, with strict stability guidelines to prevent ester hydrolysis or degradation .

Properties

IUPAC Name

methyl 4-bromo-5-methoxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-10-6(9)5-3-4(8)7(11-2)12-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOLKSVJLPJEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-methoxythiophene-2-carboxylate typically involves the bromination of a methoxythiophene derivative followed by esterification. One common method involves the reaction of 4-bromo-5-methoxythiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methoxythiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The thiophene ring provides structural stability and electronic properties that enhance its effectiveness .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 4-bromo-5-methoxythiophene-2-carboxylate 1047630-22-7 C₇H₇BrO₃S 251.10 Br (C4), OMe (C5), COOMe (C2)
Methyl 4-bromo-5-ethylthiophene-2-carboxylate 1047645-89-5 C₈H₉BrO₂S 249.12 Br (C4), Et (C5), COOMe (C2)
Methyl 5-bromo-4-fluorothiophene-2-carboxylate 395664-59-2 C₆H₄BrFO₂S 223.07 Br (C5), F (C4), COOMe (C2)
4-Bromo-5-methylthiophene-2-carboxaldehyde 29421-75-8 C₆H₅BrOS 205.07 Br (C4), Me (C5), CHO (C2)
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate - C₁₃H₁₅BrN₂O₄S₂ 423.31 Br (C3), CN (C4), S-CH₂COOEt (C5), COOEt (C2)

Reactivity and Electronic Effects

  • This compound :

    • The methoxy group (electron-donating via resonance) activates the ring toward electrophilic substitution, while the bromine (electron-withdrawing) directs reactivity to specific positions for cross-coupling .
    • The methyl ester enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating use in catalytic reactions.
  • Methyl 4-bromo-5-ethylthiophene-2-carboxylate :

    • Substitution of methoxy with ethyl increases hydrophobicity, reducing solubility in polar solvents. The ethyl group’s inductive electron-donating effect is weaker than methoxy’s resonance effect, slightly altering electronic density on the thiophene ring .
  • Methyl 5-bromo-4-fluorothiophene-2-carboxylate :

    • The fluorine atom (high electronegativity) creates a strong electron-withdrawing effect, making the ring more electron-deficient. This enhances reactivity in nucleophilic aromatic substitution but may reduce stability under basic conditions .
  • 4-Bromo-5-methylthiophene-2-carboxaldehyde :

    • The aldehyde group (CHO) introduces reactivity toward nucleophilic additions (e.g., formation of Schiff bases), unlike the ester group in the parent compound. The absence of an ester reduces stability in aqueous environments .
  • Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate: The cyano group (CN) strongly withdraws electrons, while the sulfanyl (S-CH₂COOEt) provides a site for oxidation or thiol-ene reactions. This multi-functional compound is suited for complex heterocyclic syntheses .

Biological Activity

Methyl 4-bromo-5-methoxythiophene-2-carboxylate is a compound belonging to the thiophene family, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₉H₈BrO₃S
  • Molecular Weight : Approximately 251.10 g/mol

The structure includes a bromine atom and a methoxy group, which are critical for its interaction with biological targets. The thiophene ring provides stability and enhances the compound's reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and methoxy group enhance binding affinity, influencing several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially modulating their activity and affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

StudyFocusFindings
Antimicrobial ActivityInhibition of bacterial growth in vitro; effective against multiple strains.
Anticancer MechanismsInduction of apoptosis in cancer cell lines; potential for use in targeted therapy.
Enzyme InteractionEvidence of enzyme inhibition leading to altered metabolic pathways under hypoxic conditions.

Detailed Case Studies

  • Antimicrobial Study :
    • Researchers tested various concentrations of this compound against Gram-positive and Gram-negative bacteria.
    • Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Study :
    • The compound was administered to several cancer cell lines (e.g., breast and colon cancer).
    • Flow cytometry analysis revealed increased rates of apoptosis, suggesting potential as an anticancer agent.
  • Enzyme Activity Assessment :
    • Investigations into the compound's effect on specific enzymes showed a dose-dependent inhibition pattern, particularly under hypoxic conditions.
    • This inhibition correlated with changes in cellular metabolism, indicating a possible therapeutic application in diseases characterized by altered metabolic states.

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